- An efficient route to S-N-(9-fluorenylmethyoxycarbonyl)-4'-(1-azi-2,2,2-trifluoroethyl)phenylalanine, Tetrahedron Letters, 1994, 35(26), 4611-14

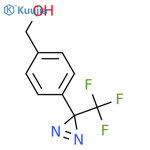

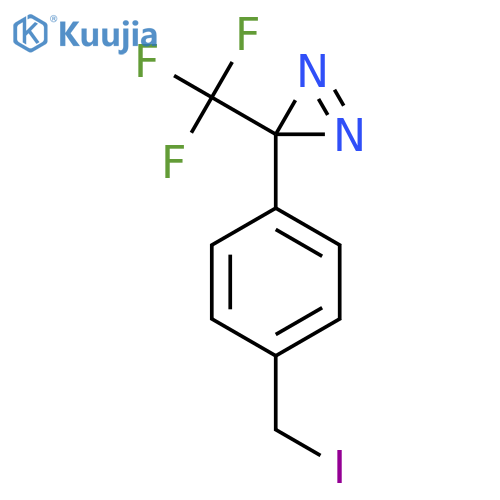

Cas no 95758-92-2 (3-4-(iodomethyl)phenyl-3-(trifluoromethyl)-3H-diazirine)

95758-92-2 structure

Nombre del producto:3-4-(iodomethyl)phenyl-3-(trifluoromethyl)-3H-diazirine

Número CAS:95758-92-2

MF:C9H6F3IN2

Megavatios:326.057024478912

MDL:MFCD30469158

CID:4774268

PubChem ID:11809538

3-4-(iodomethyl)phenyl-3-(trifluoromethyl)-3H-diazirine Propiedades químicas y físicas

Nombre e identificación

-

- 3-(4-(Iodomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine

- 3-[4-(iodomethyl)phenyl]-3-(trifluoromethyl)-3H-diazirine

- 3-[4-(iodomethyl)phenyl]-3-(trifluoromethyl)diazirine

- ZB0023

- 3-(Trifluoromethyl)-3-[4-(iodomethyl)phenyl]-3H-diazirine

- 3-[4-(Iodomethyl)phenyl]-3-(trifluoromethyl)-3H-diazirine (ACI)

- 3-4-(iodomethyl)phenyl-3-(trifluoromethyl)-3H-diazirine

- AKOS037649309

- EN300-33126648

- BS-17982

- SCHEMBL993831

- CS-0144529

- D81090

- C9H6F3IN2

- 95758-92-2

-

- MDL: MFCD30469158

- Renchi: 1S/C9H6F3IN2/c10-9(11,12)8(14-15-8)7-3-1-6(5-13)2-4-7/h1-4H,5H2

- Clave inchi: NXZFAVYPSDBXKJ-UHFFFAOYSA-N

- Sonrisas: ICC1C=CC(=CC=1)C1(C(F)(F)F)N=N1

Atributos calculados

- Calidad precisa: 325.95278g/mol

- Masa isotópica única: 325.95278g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 5

- Recuento de átomos pesados: 15

- Cuenta de enlace giratorio: 2

- Complejidad: 263

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 3.9

- Superficie del Polo topológico: 24.7

3-4-(iodomethyl)phenyl-3-(trifluoromethyl)-3H-diazirine PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-33126648-5g |

3-[4-(iodomethyl)phenyl]-3-(trifluoromethyl)-3H-diazirine |

95758-92-2 | 5g |

$2070.0 | 2023-09-04 | ||

| Enamine | EN300-33126648-0.25g |

3-[4-(iodomethyl)phenyl]-3-(trifluoromethyl)-3H-diazirine |

95758-92-2 | 0.25g |

$657.0 | 2023-09-04 | ||

| Aaron | AR01KLGE-50mg |

3-(4-(Iodomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine |

95758-92-2 | 95% | 50mg |

$23.00 | 2023-12-14 | |

| Aaron | AR01KLGE-250mg |

3-(4-(Iodomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine |

95758-92-2 | 95% | 250mg |

$60.00 | 2025-02-12 | |

| Enamine | EN300-33126648-10g |

3-[4-(iodomethyl)phenyl]-3-(trifluoromethyl)-3H-diazirine |

95758-92-2 | 10g |

$3069.0 | 2023-09-04 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1215169-1g |

3-(4-(Iodomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine |

95758-92-2 | 97% | 1g |

¥2458.00 | 2024-04-23 | |

| 1PlusChem | 1P01KL82-50mg |

3-(4-(Iodomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine |

95758-92-2 | 95% | 50mg |

$36.00 | 2024-04-19 | |

| eNovation Chemicals LLC | Y1260568-100mg |

3-(4-(Iodomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine |

95758-92-2 | 95% | 100mg |

$80 | 2025-02-27 | |

| eNovation Chemicals LLC | Y1260568-50mg |

3-(4-(Iodomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine |

95758-92-2 | 95% | 50mg |

$215 | 2023-05-17 | |

| eNovation Chemicals LLC | Y1260568-100mg |

3-(4-(Iodomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine |

95758-92-2 | 95% | 100mg |

$75 | 2024-06-05 |

3-4-(iodomethyl)phenyl-3-(trifluoromethyl)-3H-diazirine Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Iodomethyltriphenoxyphosphorane Solvents: Acetonitrile

Referencia

Métodos de producción 2

Condiciones de reacción

Referencia

- Preparation of nucleic acid and nucleotide derivatives having phenyldiaziridine moieties, process for production thereof, method for analysis of protein, and process for preparation of protein, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción

Referencia

- Synthesis by substitution of oxygen functionalities, Science of Synthesis, 2007, 35, 589-672

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Phosphorus(1+), methyltriphenoxy-, iodide (1:1), (T-4)- Solvents: Acetonitrile ; 20 h, rt

Referencia

- Trifluoromethyldiazirine: an effective photo-induced cross-linking probe for exploring amyloid formation, Chemical Communications (Cambridge, 2008, (44), 5728-5730

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Phosphonium, methyltriphenyl-, iodide (1:1) Solvents: Acetonitrile ; 20 h, rt

Referencia

- Preparation of 2-(acylamido)acetic acid and 2-(acylamido)propionic acid benzylamides as neurological agents., World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Dichloromethane ; 15 min, rt

1.2 Solvents: Dichloromethane ; 90 min, rt

1.2 Solvents: Dichloromethane ; 90 min, rt

Referencia

- Mapping two neurosteroid-modulatory sites in the prototypic pentameric ligand-gated ion channel GLIC, Journal of Biological Chemistry, 2018, 293(8), 3013-3027

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Phosphorus(1+), methyltriphenoxy-, iodide (1:1), (T-4)- Solvents: Acetonitrile ; 4.5 h, rt

1.2 Reagents: Sodium sulfite Solvents: Water ; rt

1.2 Reagents: Sodium sulfite Solvents: Water ; rt

Referencia

- The synthesis and application of a diazirine-modified uridine analogue for investigating RNA-protein interactions, RSC Advances, 2014, 4(89), 48228-48235

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Phosphonium, methyltriphenyl-, iodide (1:1) Solvents: Acetonitrile ; 20 h, rt

Referencia

- N-Benzyl (acylamido)alkylcarboxamide derivatives as neurological agents and their preparation and use for the treatment of diseases, United States, , ,

3-4-(iodomethyl)phenyl-3-(trifluoromethyl)-3H-diazirine Raw materials

3-4-(iodomethyl)phenyl-3-(trifluoromethyl)-3H-diazirine Preparation Products

3-4-(iodomethyl)phenyl-3-(trifluoromethyl)-3H-diazirine Literatura relevante

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513

-

Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861

-

Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160

95758-92-2 (3-4-(iodomethyl)phenyl-3-(trifluoromethyl)-3H-diazirine) Productos relacionados

- 1333958-13-6(3-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride)

- 2377032-99-8(2-Amino-4-(1-methylpyrazolo[3,4-b]pyridin-5-yl)butanoic acid;dihydrochloride)

- 1806642-82-9(3-(3-Bromo-2-oxopropyl)-4-methylphenylacetic acid)

- 436095-73-7(N-(2-aminophenyl)thiophene-2-carboxamide)

- 1909309-67-6(2-(2-thienyl)tetrahydropyran-4-amine;hydrochloride)

- 35076-92-7(Cyclohexane,1,4-dibromo-)

- 1697300-08-5(1-(3,3-difluorocyclohexyl)methyl-1H-1,2,3-triazol-4-amine)

- 863667-46-3(Amphetamine, 3'-fluoro-4'-methoxy)

- 851944-13-3(butyl 4-{5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-amido}benzoate)

- 20737-88-6(chlorohydrate)

Proveedores recomendados

Heyuan Broad Spectrum Biotechnology Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Reactivos

Hubei Henglvyuan Technology Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Jiangsu Xinsu New Materials Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Jinta Yudi Pharmaceutical Technology Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote

Baoji Haoxiang Bio-technology Co.Ltd

Miembros de la medalla de oro

Proveedor de China

Lote